molecular formula C22H21ClN4O3S B11601514 5-(4-chlorophenyl)sulfonyl-6-imino-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

5-(4-chlorophenyl)sulfonyl-6-imino-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B11601514
M. Wt: 456.9 g/mol
InChI Key: FELJYSYGPIPZAI-UHFFFAOYSA-N
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Description

The compound 5-(4-chlorophenyl)sulfonyl-6-imino-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a structurally complex tricyclic molecule featuring a sulfonyl group, an imino moiety, and a pentyl chain. Structural characterization would rely on crystallographic tools such as SHELXL for refinement and ORTEP-3 for graphical representation .

Properties

Molecular Formula

C22H21ClN4O3S

Molecular Weight

456.9 g/mol

IUPAC Name

5-(4-chlorophenyl)sulfonyl-6-imino-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C22H21ClN4O3S/c1-2-3-5-13-27-20(24)18(31(29,30)16-10-8-15(23)9-11-16)14-17-21(27)25-19-7-4-6-12-26(19)22(17)28/h4,6-12,14,24H,2-3,5,13H2,1H3

InChI Key

FELJYSYGPIPZAI-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)sulfonyl-6-imino-7-pentyl-1,7,9-triazatricyclo[840Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and various organometallic reagents for coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)sulfonyl-6-imino-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydroxide, ammonia

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

5-(4-chlorophenyl)sulfonyl-6-imino-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)sulfonyl-6-imino-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .

Comparison with Similar Compounds

Analog 1: N-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (CAS 877778-47-7)

  • Key Differences :
    • Replaces the 4-chlorophenylsulfonyl group with a 4-fluorophenylmethyl-carboxamide moiety.
    • Lacks the sulfonyl group, introducing a carboxamide instead.
    • Retains a pentyl chain but includes an additional methyl group at position 11.
  • Implications: The carboxamide may reduce electronegativity compared to the sulfonyl group, altering hydrogen-bonding capacity and solubility.

Analog 2: 5-(4-Fluorobenzenesulfonyl)-6-imino-7,11-dimethyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one (CAS 862488-54-8)

  • Key Differences :
    • Substitutes 4-chlorophenyl with 4-fluorobenzenesulfonyl.
    • Replaces the pentyl chain at position 7 with dimethyl groups.
  • Implications: Fluorine’s smaller atomic size and higher electronegativity may enhance metabolic stability but reduce steric bulk compared to chlorine.

Data Table: Structural and Functional Comparison

Property Target Compound Analog 1 (CAS 877778-47-7) Analog 2 (CAS 862488-54-8)
Molecular Formula Not explicitly stated C25H26FN5O2 Not explicitly stated
Aryl Group 4-Chlorophenylsulfonyl 4-Fluorophenylmethyl-carboxamide 4-Fluorobenzenesulfonyl
Alkyl Substituents 7-Pentyl 7-Pentyl, 11-Methyl 7,11-Dimethyl
Functional Groups Sulfonyl, imino, ketone Carboxamide, imino, ketone Sulfonyl, imino, ketone
Potential Bioactivity Hypothesized enzyme inhibition (sulfonyl) Unknown (carboxamide may target proteases) Enhanced metabolic stability (fluoro)

Research Findings and Hypotheses

  • Electron-Withdrawing Effects : The 4-chlorophenylsulfonyl group in the target compound likely enhances electrophilicity, making it a stronger enzyme inhibitor compared to fluorophenyl analogs .
  • Lipophilicity : The pentyl chain may improve membrane permeability relative to dimethyl or methyl groups, favoring bioavailability .
  • Synthetic Challenges : Analog 2’s dimethyl groups suggest easier synthesis due to reduced steric hindrance compared to the pentyl chain, which may complicate cyclization .

Biological Activity

The compound 5-(4-chlorophenyl)sulfonyl-6-imino-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one , also referred to as 7-butyl-5-(4-chlorophenyl)sulfonyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one , is a complex organic molecule characterized by its unique tricyclic structure and the presence of a sulfonyl group. This compound has garnered attention for its diverse biological activities, including antibacterial properties, enzyme inhibition, and potential applications in cancer therapy.

Chemical Structure and Properties

The molecular formula of the compound is C16H16ClN3O2SC_{16}H_{16}ClN_3O_2S. Its structural features include:

  • Tricyclic framework : Contributes to the compound's unique pharmacological properties.
  • Sulfonyl group : Enhances solubility and reactivity.
  • Chlorophenyl moiety : Increases specificity in biological interactions.

Table 1: Structural Features and Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
3-tert-butyl-4-(4-chlorophenyl)-1H-pyrazolo[3,4-e]Contains pyrazole ringAntimicrobial
tert-butyl 2-(4-(4-chlorophenyl)-2,3)Thieno and chlorophenyl groupsAnti-inflammatory
7-butyl-6-(4-chlorophenyl)-5H-pyrrolo[2,3-b]pyrazinePyrrolo structureAnticancer

Antibacterial Properties

Research indicates that compounds with similar structural features exhibit significant antibacterial activity. The synthesized derivatives of the compound have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis, while demonstrating weaker effects against other strains tested.

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory effects, particularly against acetylcholinesterase and urease. The most active derivatives reported IC50 values ranging from 0.63 to 2.14 µM for acetylcholinesterase inhibition, showcasing their potential in treating conditions like Alzheimer's disease.

Cancer Chemotherapy

The tricyclic structure of the compound suggests potential anticancer properties. Research has indicated that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways.

Hypoglycemic and Diuretic Activities

Some studies also highlight the hypoglycemic effects of related compounds, suggesting their utility in managing diabetes. Additionally, diuretic properties have been observed, indicating a broader therapeutic potential.

Case Studies

  • Antimicrobial Screening : A study synthesized several derivatives of the compound and assessed their antibacterial activity using agar diffusion methods. The results showed that certain derivatives had a significant zone of inhibition against Bacillus subtilis.
  • Enzyme Inhibition : In vitro assays demonstrated that specific derivatives exhibited strong urease inhibitory activity, making them candidates for further development in treating urinary tract infections.
  • Docking Studies : Computational docking studies have elucidated the binding interactions of these compounds with target enzymes and proteins, providing insights into their mechanism of action.

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